Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
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Overview
Description
Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,1-c][1,2,4]triazole core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique arrangement of nitrogen atoms within the triazole ring and its phenyl and ester substituents contribute to its diverse reactivity and potential utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted hydrazine and an α,β-unsaturated ester, the reaction proceeds through cyclization and subsequent functional group modifications to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput. Reaction conditions such as temperature, solvent choice, and catalyst selection are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is investigated for its therapeutic properties. Its derivatives are being studied for their efficacy in treating various diseases, including cancer and infectious diseases. The compound’s ability to inhibit specific enzymes and pathways is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and reactivity.
Pyrazole derivatives: These compounds have a similar nitrogen-containing ring but differ in their ring fusion and substituent patterns.
Uniqueness
Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its ester and phenyl groups provide distinct reactivity patterns compared to other similar compounds, making it a valuable scaffold for drug discovery and material science .
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-18-13(17)10-7-8-11-14-15-12(16(10)11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
AMTYBEMFFVEGHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=NN=C(N12)C3=CC=CC=C3 |
Origin of Product |
United States |
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